molecular formula C5H4ClNO2 B1456674 2-Chloro-1-oxazol-4-yl-ethanone CAS No. 1216314-67-8

2-Chloro-1-oxazol-4-yl-ethanone

Cat. No. B1456674
M. Wt: 145.54 g/mol
InChI Key: MIAVKNLLTKHRMT-UHFFFAOYSA-N
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Description

2-Chloro-1-oxazol-4-yl-ethanone is a chemical compound with the CAS Number: 1216314-67-8 . It has a molecular weight of 145.54 and its IUPAC name is 2-chloro-1-(1,3-oxazol-4-yl)ethanone . It is a brown solid and is typically stored in a freezer .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-oxazol-4-yl-ethanone is 1S/C5H4ClNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 . This indicates that the compound contains 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Chloro-1-oxazol-4-yl-ethanone is a brown solid . It has a molecular weight of 145.54 and its IUPAC name is 2-chloro-1-(1,3-oxazol-4-yl)ethanone . The compound is typically stored in a freezer .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-1-oxazol-4-yl-ethanone is a key intermediate in the synthesis of various heterocyclic compounds, including 1,2-oxazines and 1,2-benzoxazines. These compounds can be synthesized by dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from cyclization processes involving 3-acyl-1-nitrosopent-1-en-4-ones. This class of chemicals is essential due to its utility in creating oxazinium salts, which act as electrophiles in various chemical reactions, thereby highlighting the compound's importance in synthetic organic chemistry (Sainsbury, 1991).

Therapeutic Applications

Oxazole scaffolds, such as those derivable from 2-Chloro-1-oxazol-4-yl-ethanone, have demonstrated significant therapeutic potential. These scaffolds are present in various natural and synthetic compounds with a wide spectrum of pharmacological activities. Oxazole derivatives have been explored for anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents, among others. Their flexible nature allows for targeted interactions at the molecular level, making them attractive candidates for developing new therapeutic agents (Kaur et al., 2018).

Environmental and Industrial Applications

The study of ionic liquid membranes (SILMs), which involve compounds like 2-Chloro-1-oxazol-4-yl-ethanone, has shown promising results in gas separation technologies. These SILMs exhibit superior performance over standard polymers in separating CO2 from N2 and CH4, highlighting their potential in addressing environmental concerns related to greenhouse gas emissions. Future research is directed towards improving these membranes for practical applications, focusing on SILMs cast from ionic liquids with smaller molar volumes to enhance separation efficiency (Scovazzo, 2009).

Enzymatic Degradation of Pollutants

Enzymatic approaches utilizing redox mediators have shown significant potential in the degradation of organic pollutants, including those that are recalcitrant in nature. This process, in which enzymes such as laccases and peroxidases are used, can be enhanced by redox mediators, thus expanding the range of degradable substrates and improving efficiency. Such enzymatic treatments offer promising avenues for remediation of aromatic compounds in industrial effluents, underscoring the importance of compounds like 2-Chloro-1-oxazol-4-yl-ethanone in environmental science (Husain & Husain, 2007).

properties

IUPAC Name

2-chloro-1-(1,3-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAVKNLLTKHRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-oxazol-4-yl-ethanone

CAS RN

1216314-67-8
Record name 2-chloro-1-(1,3-oxazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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